(2-Chlorocyclooct-1-en-1-yl)methanol
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Overview
Description
(2-Chlorocyclooct-1-en-1-yl)methanol is an organic compound with the molecular formula C₉H₁₅ClO. It is a derivative of cyclooctene, where a chlorine atom is attached to the second carbon of the cyclooctene ring, and a hydroxymethyl group is attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of cyclooctene with chlorine gas to form 2-chlorocyclooctene, which is then treated with formaldehyde and a reducing agent to yield (2-Chlorocyclooct-1-en-1-yl)methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorocyclooct-1-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorine atom can be reduced to form cyclooct-1-en-1-ylmethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: 2-Chlorocyclooct-1-en-1-carboxylic acid.
Reduction: Cyclooct-1-en-1-ylmethanol.
Substitution: 2-Hydroxycyclooct-1-en-1-ylmethanol, 2-Aminocyclooct-1-en-1-ylmethanol, etc..
Scientific Research Applications
(2-Chlorocyclooct-1-en-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorocyclooct-1-en-1-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the chlorine atom can undergo nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its ability to participate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclooct-1-en-1-ylmethanol: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chlorocyclooctane: Saturated analog, lacks the double bond, affecting its reactivity.
Cyclooctene: Lacks both the hydroxymethyl and chlorine groups, making it less versatile in chemical reactions.
Uniqueness
(2-Chlorocyclooct-1-en-1-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the cyclooctene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2-chlorocycloocten-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO/c10-9-6-4-2-1-3-5-8(9)7-11/h11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNVYFWHLNWJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=C(CC1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30756280 |
Source
|
Record name | (2-Chlorocyclooct-1-en-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30756280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89996-23-6 |
Source
|
Record name | (2-Chlorocyclooct-1-en-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30756280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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